molecular formula C20H19ClN4O2 B2608171 3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one CAS No. 899740-56-8

3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B2608171
CAS No.: 899740-56-8
M. Wt: 382.85
InChI Key: PXIPBOFHIJBCDU-UHFFFAOYSA-N
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Description

3-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2 and its molecular weight is 382.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has led to the synthesis of novel derivatives with potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial properties, demonstrating moderate to good activities against various microorganisms Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Anticancer Research

The anticancer potential of certain derivatives has been a significant focus. Ahagh et al. (2019) synthesized 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives and evaluated their cytotoxicity against HT-29 cells, identifying compounds with potent cytotoxic activity and the ability to induce apoptosis Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019.

Serotonin Receptor Antagonism

The molecular interaction of derivatives with the CB1 cannabinoid receptor has been examined, providing insights into the structural basis of antagonist activity at the receptor level. This research is exemplified by Shim et al. (2002), who investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide's interaction with the CB1 receptor, offering a foundation for developing selective antagonists Shim, Welsh, Cartier, Edwards, & Howlett, 2002.

Photo-induced Electron Transfer Studies

Gan et al. (2003) explored the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, revealing the potential for applications in fluorescent probes and photoelectric materials Gan, Chen, Chang, & Tian, 2003.

Solvent-polarity Reconfigurable Fluorescent Logic Gates

Gauci and Magri (2022) designed and synthesized compounds as fluorescent logic gates, demonstrating how altering solvent polarity can reconfigure the logic gate operations. This research opens avenues for developing new tools for probing cellular microenvironments Gauci & Magri, 2022.

Forensic Detection Methods

Silva et al. (2021) developed a simple and rapid electrochemical method for detecting 1-(3-chlorophenyl)piperazine in forensic samples, showcasing the application of synthesized compounds in facilitating preliminary forensic analysis Silva, Rocha, Arantes, Lima, Melo, Muñoz, dos Santos, & Richter, 2021.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1-methyl-1,8-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-23-18-14(4-3-7-22-18)12-17(19(23)26)20(27)25-10-8-24(9-11-25)16-6-2-5-15(21)13-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIPBOFHIJBCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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